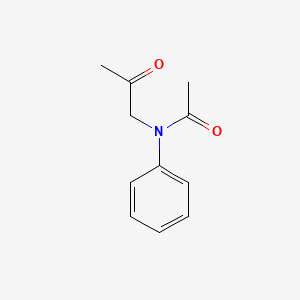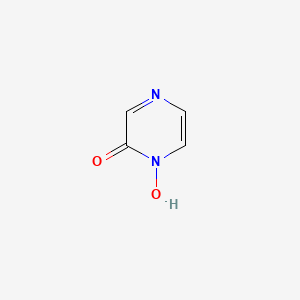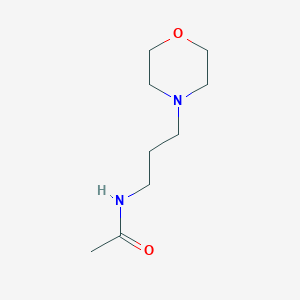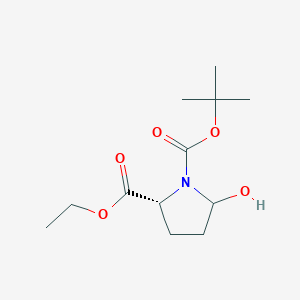
N-(2-oxopropyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxopropyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a 2-oxopropyl group attached to the nitrogen atom of the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxopropyl)-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of N-phenylacetamide with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-oxopropyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of this compound oxo derivatives.
Reduction: Formation of N-(2-hydroxypropyl)-N-phenylacetamide.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2-oxopropyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-oxopropyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
N-(2-oxopropyl)-N-phenylacetamide can be compared with other similar compounds, such as:
N-(2-oxopropyl)-N-picolylbenzimidazolium chloride: Similar in structure but with a picolyl group instead of a phenyl group.
This compound oxo derivatives: Oxidized forms of the compound.
N-(2-hydroxypropyl)-N-phenylacetamide: Reduced form of the compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
64450-18-6 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-(2-oxopropyl)-N-phenylacetamide |
InChI |
InChI=1S/C11H13NO2/c1-9(13)8-12(10(2)14)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Clé InChI |
KFBRHUBJEYDSMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN(C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)


![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)



